(6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone
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Overview
Description
(6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone is a chemical compound that features a pyrimidine ring substituted with a hydroxyl group at the 6-position and an indoline moiety attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving suitable precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 6-position of the pyrimidine ring can be achieved using hydroxylating agents like hydrogen peroxide or other oxidizing agents.
Indoline Attachment: The indoline moiety can be introduced through a nucleophilic substitution reaction, where the indoline reacts with a suitable electrophilic intermediate of the pyrimidine ring.
Methanone Linkage Formation: The final step involves forming the methanone linkage, which can be achieved through a coupling reaction using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone linkage can be reduced to form an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in processes like cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
(6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone: can be compared with other pyrimidine-indoline derivatives, such as:
Uniqueness
- Structural Features : The specific positioning of the hydroxyl group and the methanone linkage makes this compound unique.
- Reactivity : The compound’s reactivity profile may differ from similar compounds due to the electronic and steric effects of its substituents.
- Applications : Its unique structure may confer specific biological or chemical properties not found in closely related compounds.
Biological Activity
(6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrimidine ring with a hydroxyl group at the 6-position and an indoline moiety linked via a methanone group. Its synthesis typically involves several key steps:
- Formation of the Pyrimidine Ring : This is achieved through condensation reactions using precursors like urea and β-dicarbonyl compounds.
- Hydroxylation : The introduction of the hydroxyl group is often performed using oxidizing agents such as hydrogen peroxide.
- Indoline Attachment : This step involves nucleophilic substitution where indoline reacts with an electrophilic intermediate from the pyrimidine.
- Methanone Linkage Formation : The final coupling reaction forms the methanone linkage, utilizing acyl chlorides or anhydrides as reagents.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, including tyrosine kinases, which are critical in cancer progression.
- Receptor Modulation : It can modulate receptor signaling pathways, particularly those involved in inflammatory responses and cell proliferation.
- Pathway Regulation : The compound affects cellular pathways related to apoptosis and angiogenesis, making it a candidate for cancer therapies .
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly as an inhibitor of Met kinase, which plays a crucial role in tumor growth and metastasis. Research indicates that it may be effective against various solid tumors, including lung and breast cancers .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Its ability to modulate inflammatory pathways suggests potential applications in treating conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines in vitro, suggesting its potential as a therapeutic agent against malignancies.
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced markers of inflammation, indicating its utility in inflammatory disorders.
- Clinical Trials : Ongoing clinical trials are evaluating its safety and efficacy in humans, particularly for cancers associated with Met kinase dysregulation .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity | Applications |
---|---|---|---|
This compound | Hydroxyl group at 6-position; Indoline linkage | Inhibits Met kinase; Anti-inflammatory | Cancer therapy; Inflammatory diseases |
Other Pyrimidine Derivatives | Varies based on substituents | Variable; often less targeted | Broader applications but less specificity |
The unique structural features of this compound contribute to its distinct reactivity and biological profile compared to other pyrimidine derivatives .
Properties
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-7-10(14-8-15-12)13(18)16-6-5-9-3-1-2-4-11(9)16/h1-4,7-8H,5-6H2,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAWLNLDEYHTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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